trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features a benzotriazinone moiety
Preparation Methods
The synthesis of trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid involves multiple steps. The key steps include the formation of the benzotriazinone ring and the subsequent attachment of the cyclohexanecarboxylic acid moiety. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzotriazinone ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinone ring.
Scientific Research Applications
trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzotriazinone derivatives, such as:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Known for its use in peptide synthesis.
1,2,3-Benzotriazin-4(3H)-one derivatives: These compounds have various applications in medicinal chemistry and material science. The uniqueness of trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N4O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[[[(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N4O4/c1-3-13(2)18(25-20(27)16-6-4-5-7-17(16)23-24-25)19(26)22-12-14-8-10-15(11-9-14)21(28)29/h4-7,13-15,18H,3,8-12H2,1-2H3,(H,22,26)(H,28,29)/t13-,14?,15?,18+/m1/s1 |
InChI Key |
USUQFNCQIMZJIS-RMYJWEKJSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCC(C)C(C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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